1,2-Benzisoxazol-3-amine

Description

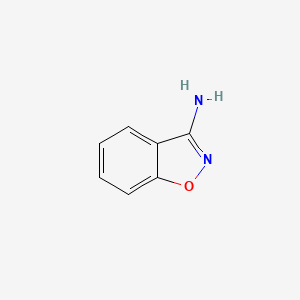

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVYUBGWZWUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381536 | |

| Record name | 1,2-Benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36216-80-5 | |

| Record name | 1,2-Benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Modern Therapeutics: A Technical Guide to the History, Synthesis, and Application of 1,2-Benzisoxazol-3-amine

Introduction: The Unassuming Amine with Profound Impact

In the vast landscape of heterocyclic chemistry, few scaffolds have proven as fruitful for medicinal chemistry as the 1,2-benzisoxazole core. At the heart of this privileged structure lies a deceptively simple yet remarkably versatile building block: 1,2-Benzisoxazol-3-amine. With the CAS Number 36216-80-5, this aromatic amine has served as a critical starting material and key intermediate in the development of a diverse array of blockbuster pharmaceuticals.[1] Its unique electronic and structural properties have enabled chemists to forge pathways to novel therapeutics for central nervous system disorders, epilepsy, and beyond.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, discovery, synthesis, and multifaceted applications of 1,2-Benzisoxazol-3-amine. We will delve into the evolution of its chemical synthesis, from its initial discovery to modern, high-efficiency protocols. Furthermore, this guide will illuminate the journey of this humble amine from a laboratory curiosity to a cornerstone of modern drug development, exploring its role in the creation of life-changing medications.

I. A Historical Perspective: The Genesis of a Privileged Scaffold

The story of 1,2-Benzisoxazol-3-amine is intrinsically linked to the broader exploration of the benzisoxazole ring system. While various benzisoxazole derivatives were known prior, the first definitive synthesis of 3-amino-1,2-benzisoxazole is widely attributed to the work of H. Böshagen in 1966. Though the primary publication in Chemische Berichte remains a cornerstone of heterocyclic chemistry, its initial impact was likely not fully appreciated at the time.

Early synthetic routes to the 1,2-benzisoxazole core often relied on the cyclization of ortho-substituted phenols. A prevalent and historically significant method involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[2] This approach laid the groundwork for accessing a variety of substituted benzisoxazoles, including the precursors necessary for the eventual synthesis of the 3-amino variant.

The key innovation in accessing 1,2-Benzisoxazol-3-amine was the development of strategies that could introduce the amine functionality at the 3-position. One of the foundational approaches involves the reaction of 2-chlorobenzonitrile with hydroxylamine. This method, while effective, often required harsh reaction conditions and could lead to mixtures of products. The causality behind this choice of reactants lies in the electrophilic nature of the nitrile carbon and the nucleophilic character of hydroxylamine, which, under the right conditions, can lead to the desired cyclization and formation of the N-O bond of the isoxazole ring.

Over the decades, synthetic chemists have refined and built upon these early discoveries, leading to more efficient, scalable, and environmentally benign methodologies.

II. The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The synthesis of 1,2-Benzisoxazol-3-amine has evolved significantly, driven by the increasing demand for this key intermediate in the pharmaceutical industry. The following sections detail some of the pivotal synthetic strategies.

Classical Approaches: The Foundation of Benzisoxazole Chemistry

One of the most enduring methods for the construction of the 1,2-benzisoxazole ring system is the intramolecular cyclization of an o-hydroxyaryl oxime. The general mechanism involves the activation of the oxime hydroxyl group, followed by nucleophilic attack by the phenoxide to form the N-O bond.

Diagram: Generalized Classical Synthesis of 1,2-Benzisoxazole Core

Caption: Classical synthesis of the 1,2-benzisoxazole core via oxime formation and cyclization.

Modern Innovations: Efficiency and Versatility

Recognizing the limitations of classical methods, researchers have developed more streamlined and efficient syntheses of 1,2-Benzisoxazol-3-amine and its derivatives.

A significant advancement is the one-pot synthesis reported by Palermo and colleagues. This methodology involves the reaction of an o-halobenzonitrile or o-nitrobenzonitrile with a hydroxamate anion. The in-situ generated N-(2-cyanophenoxy) intermediate undergoes intramolecular cyclization in the presence of a base to yield the desired 3-amino-1,2-benzisoxazole.[2] This approach offers the advantage of procedural simplicity and avoids the isolation of potentially unstable intermediates.

More recently, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. A notable microwave-promoted method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles proceeds from a 3-chloro-1,2-benzisoxazole precursor. The nucleophilic aromatic substitution with various amines is significantly accelerated by microwave irradiation, leading to high yields in short reaction times.

III. Physicochemical and Spectroscopic Profile

1,2-Benzisoxazol-3-amine typically presents as a white to off-white solid with a melting point in the range of 110-112 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 36216-80-5 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | |

| Melting Point | 110-112 °C | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 1,2-benzoxazol-3-amine |

Spectroscopic Characterization:

The structural elucidation of 1,2-Benzisoxazol-3-amine relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon at the 3-position, bonded to both nitrogen and oxygen, showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic system are also expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134). Fragmentation patterns can provide further structural information.

IV. A Cornerstone in Drug Discovery and Development

The true significance of 1,2-Benzisoxazol-3-amine lies in its role as a pivotal intermediate for the synthesis of a multitude of biologically active compounds.[3] The benzisoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and selectivity.

Antipsychotic Agents: The Risperidone Story

Perhaps the most prominent application of a 1,2-benzisoxazole derivative is in the development of the atypical antipsychotic drug, Risperidone . Risperidone's therapeutic efficacy in treating schizophrenia and bipolar disorder stems from its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The 1,2-benzisoxazole core is crucial for this activity, contributing to the overall shape and electronic properties of the molecule that allow for optimal receptor binding.

Diagram: Simplified Mechanism of Action of Risperidone

Caption: Risperidone's dual antagonism of D₂ and 5-HT₂ₐ receptors.

Anticonvulsant Therapy: The Role in Zonisamide

Another critical application of the 1,2-benzisoxazole scaffold is in the anticonvulsant drug Zonisamide . Zonisamide is used in the treatment of epilepsy and is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. The synthesis of Zonisamide often utilizes a derivative of 1,2-Benzisoxazol-3-amine as a starting point.[2] Its mechanism of action is multifaceted, involving the blockage of voltage-gated sodium channels and T-type calcium channels, which helps to stabilize neuronal membranes and prevent seizure propagation.

V. Experimental Protocol: A Modern Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

The following protocol is a representative modern method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles, adapted from microwave-assisted procedures. This method offers high efficiency and is suitable for the generation of a library of derivatives for screening purposes.

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

-

To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 equivalent) in an appropriate solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-1,2-benzisoxazole. This product is often used in the next step without further purification.

Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution

-

In a microwave reaction vial, combine the 3-chloro-1,2-benzisoxazole (1.0 equivalent), the desired primary or secondary amine (1.2-2.0 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Add a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a temperature between 100-150 °C for a specified time (typically 30 minutes to a few hours), monitoring the reaction by TLC.

-

After completion, cool the reaction vial to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.

Diagram: Workflow for Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

Caption: A modern, two-step synthesis of 3-amino-1,2-benzisoxazole derivatives.

VI. Conclusion and Future Outlook

From its initial synthesis over half a century ago, 1,2-Benzisoxazol-3-amine has transitioned from a chemical curiosity to an indispensable tool in the arsenal of medicinal chemists. Its journey highlights the profound impact that fundamental research in heterocyclic chemistry can have on human health. The evolution of its synthesis reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and elegance.

The 1,2-benzisoxazole scaffold, with the 3-amino derivative as a key entry point, continues to be a fertile ground for the discovery of new therapeutic agents. Ongoing research is exploring its potential in other therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, it is certain that 1,2-Benzisoxazol-3-amine and its derivatives will continue to play a vital role in the future of drug discovery.

References

-

ChemBK. 1,2-benzisoxazol-3-amine - Physico-chemical Properties. Available at: [Link]

- Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.

-

Chemical Synthesis Database. (2025). 1,2-benzisoxazol-3-amine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications. Available at: [Link]

-

PubChem. (2025). 1,2-Benzoxazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(70), 44399–44413. Available at: [Link]

Sources

fundamental properties of 1,2-Benzisoxazol-3-amine

An In-Depth Technical Guide to the Fundamental Properties of 1,2-Benzisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisoxazol-3-amine is a heterocyclic organic compound built upon the privileged 1,2-benzisoxazole scaffold. Recognized as a critical starting material and key intermediate, this compound is indispensable in the synthesis of a multitude of biologically active molecules.[1] Its versatile reactivity, centered on the primary amine at the 3-position, allows for extensive chemical modification, making it a cornerstone in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, including synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it delves into its significant applications in drug discovery, highlighting its role in the development of therapeutics for oncology, infectious diseases, and central nervous system disorders.[2][3]

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a bicyclic aromatic heterocycle that has garnered immense interest in the pharmaceutical industry.[2] Its unique structural and electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

At the heart of many of these advanced derivatives lies 1,2-Benzisoxazol-3-amine (CAS Number: 36216-80-5). Its strategic importance stems from its function as a versatile building block, enabling chemists to introduce diverse functionalities and construct complex molecular architectures.[1] A thorough understanding of its core properties is therefore essential for any researcher aiming to leverage this powerful scaffold in drug design and development.

Physicochemical Properties

1,2-Benzisoxazol-3-amine typically presents as a white to off-white solid.[1][5] Its core physical and chemical identifiers are crucial for its proper handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 36216-80-5 | [1][6] |

| Molecular Formula | C₇H₆N₂O | [1][6][7] |

| Molecular Weight | 134.14 g/mol | [1][6] |

| Melting Point | 110-112 °C | [7][8] |

| Appearance | White solid | [1][5] |

| IUPAC Name | 1,2-benzoxazol-3-amine | [6][8] |

| Synonyms | 3-Amino-1,2-benzisoxazole, Benzo[d]isoxazol-3-amine | [5][8] |

| Storage | 2-8°C, protect from light | [9] |

Synthesis and Manufacturing

The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, most commonly involving the formation of the N-O bond or the C-O bond to close the isoxazole ring.[10] A prevalent and reliable method for synthesizing 1,2-Benzisoxazol-3-amine involves the cyclization of an ortho-substituted benzonitrile, specifically 2-cyanophenol.

General Synthetic Pathway: From 2-Cyanophenol

The conversion of 2-cyanophenol to 1,2-Benzisoxazol-3-amine is a two-step process. First, the phenolic hydroxyl group is O-acylated, typically with a haloacetyl halide. The subsequent intramolecular cyclization, promoted by a base, forms the benzisoxazole ring. The final step involves the reaction with hydroxylamine to form the 3-amino group. A more direct and modern approach involves the cyclization of O-aryl oximes under acidic conditions.[10]

Below is a conceptual workflow for a common synthetic approach.

Caption: General synthetic workflow from 2-cyanophenol.

Detailed Experimental Protocol

This protocol describes a representative synthesis via the cyclization of 2-cyanophenol with hydroxylamine. The causality behind this choice is its reliance on readily available starting materials and a robust cyclization mechanism.[11][12]

Objective: To synthesize 1,2-Benzisoxazol-3-amine.

Materials:

-

2-Cyanophenol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-cyanophenol (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (approx. 2 equivalents) to form the sodium phenoxide in situ. This deprotonation is critical as it activates the oxygen for subsequent reaction.

-

Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (approx. 1.5 equivalents). The reaction is typically heated to reflux. The hydroxylamine reacts with the nitrile group to form an amidoxime intermediate.

-

Cyclization: Continue heating the mixture under reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography). The basic conditions facilitate an intramolecular nucleophilic attack from the oxime nitrogen onto the aromatic ring, followed by elimination, to close the isoxazole ring and form the 3-amino group.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-Benzisoxazol-3-amine as a crystalline solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural fingerprint.

| Technique | Expected Observations for 1,2-Benzisoxazol-3-amine |

| ¹H NMR | Aromatic protons (4H) will appear as multiplets in the δ 7.0-8.0 ppm region. The amine protons (2H) will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange.[13] |

| ¹³C NMR | Signals corresponding to the 7 aromatic carbons will be observed. The carbon at the 3-position (C-NH₂) will be significantly deshielded. Carbons directly attached to nitrogen typically appear in the 10-65 ppm range, though aromatic C-N bonds are further downfield.[13] |

| IR Spectroscopy | Characteristic N-H stretching of a primary amine will show two bands in the 3400-3250 cm⁻¹ region.[14] A strong N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.[13][14] C=N and C=C stretching from the heterocyclic ring will appear in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z = 134.14.[6] Fragmentation patterns would involve the loss of typical small molecules like HCN or CO from the heterocyclic ring. |

Chemical Reactivity and Derivatization

The utility of 1,2-Benzisoxazol-3-amine as a synthetic intermediate is primarily due to the reactivity of the exocyclic amine group. This primary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations.

-

Acylation/Amide Formation: The amine readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy for linking the benzisoxazole core to other molecular fragments.

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is particularly important, as benzisoxazole sulfonamides are a known class of therapeutic agents.[1]

-

Alkylation: The amine can be N-alkylated, although selectivity for mono- vs. di-alkylation can be challenging and may require specific reaction conditions or protecting group strategies.

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) provides access to secondary and tertiary amine derivatives.

-

Ring Stability: The benzisoxazole ring itself is relatively stable but can undergo reductive ring-opening under certain conditions (e.g., catalytic hydrogenation with specific catalysts or strong reducing agents like NiCl₂/NaBH₄) to yield 2-hydroxybenzamidines.[15]

Caption: Key reactions of the 3-amino group.

Applications in Medicinal Chemistry and Drug Development

The 1,2-benzisoxazole scaffold is a validated pharmacophore found in several FDA-approved drugs, such as the anticonvulsant Zonisamide and the antipsychotics Risperidone and Paliperidone.[16] 1,2-Benzisoxazol-3-amine is a direct precursor or key intermediate for analogs in these and other therapeutic areas.

-

Antipsychotics: Many atypical antipsychotics feature a substituted 1,2-benzisoxazole moiety, which often contributes to their dual dopamine D₂ and serotonin 5-HT₂A receptor antagonist activity.[4]

-

Anticancer Agents: Derivatives have shown promise by inhibiting key signaling pathways or inducing apoptosis in various cancer cell lines.[2][3]

-

Antimicrobial Agents: The scaffold has been incorporated into novel compounds with activity against pathogenic bacteria and fungi.[3][4]

-

Bioisosteric Replacement: In drug design, the benzisoxazole ring can be used as a bioisostere for other aromatic systems, such as indole or benzofuran. A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity of the molecule.[17] This strategy is used to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability to optimize a drug candidate's pharmacokinetic profile.[18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,2-Benzisoxazol-3-amine.

-

Hazard Codes: It is classified as an irritant and is harmful if swallowed.[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2-8°C) and protected from light to ensure its stability.[5][9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

1,2-Benzisoxazol-3-amine is far more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an exceptionally valuable building block. The proven success of the benzisoxazole scaffold in clinically approved drugs continues to fuel research into new derivatives. A comprehensive understanding of the fundamental properties detailed in this guide is paramount for scientists and researchers seeking to innovate and develop the next generation of therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications.

- ChemBK. 1,2-benzisoxazol-3-amine - Physico-chemical Properties.

- Chemical Synthesis Database. 1,2-benzisoxazol-3-amine.

- Benchchem. The Diverse Biological Activities of Benzisoxazole Derivatives: A Technical Guide.

- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides.

- PubChem. 1,2-Benzoxazol-3-amine.

- Patel, R., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2021.

- Barcelona Fine Chemicals. 1,2-Benzisoxazol-3-amine.

- Lukoyanov, A. A., Sukhorukov, A. Y. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 2021.

- Kabi, A. K., et al. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials, 2022.

- Organic Chemistry Portal. Benzisoxazole synthesis.

- Cambridge MedChem Consulting. Bioisosteric Replacements. 2021.

- Morales-Lázaro, S. L., et al. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 2022.

- Sigma-Aldrich. 1,2-benzisoxazol-3-amine AldrichCPR.

- Thermo Fisher Scientific. 1,2-Benzisoxazol-3-amine, 97%.

- Foley, D. J., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2021.

- ChemicalBook. 2-Cyanophenol synthesis.

- PrepChem.com. Synthesis of 2-cyanophenol.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

- ResearchGate. Benzisoxazole: A privileged scaffold for medicinal chemistry.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024.

- Lepore, S. D., et al. Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Tetrahedron Letters, 2002.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 6. 1,2-Benzoxazol-3-amine | C7H6N2O | CID 2779749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,2-Benzisoxazol-3-amine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. soc.chim.it [soc.chim.it]

- 11. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Benzisoxazol-3-amine (CAS: 36216-80-5): A Cornerstone Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive exploration of 1,2-Benzisoxazol-3-amine (CAS No. 36216-80-5), a pivotal heterocyclic intermediate in the landscape of drug discovery and development. We delve into its fundamental physicochemical properties, dissect a robust synthetic pathway with detailed experimental protocol, and analyze its chemical reactivity. The core of this guide focuses on the compound's role as a privileged scaffold, most notably in the synthesis of atypical antipsychotics such as Risperidone. The mechanism of action for its derivatives, primarily through dopamine D2 and serotonin 5-HT2A receptor antagonism, is discussed. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to harness the full potential of this versatile molecule.

Introduction: The Significance of a Privileged Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with certain core structures demonstrating exceptional versatility and biological relevance. 1,2-Benzisoxazol-3-amine is a prominent member of this elite class, often referred to as a "privileged scaffold."[1][2] Its rigid, aromatic framework combined with a strategically positioned primary amine allows for extensive chemical modification, serving as a critical building block for a multitude of biologically active molecules.[3] The benzisoxazole moiety is found in numerous FDA-approved drugs, highlighting its importance in treating a range of pathologies, from psychiatric disorders to epilepsy.[1][4][5] This guide will illuminate the key technical aspects of 1,2-Benzisoxazol-3-amine, providing the foundational knowledge required for its effective application in synthetic and medicinal chemistry programs.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research and development. 1,2-Benzisoxazol-3-amine typically presents as a white to off-white solid with a defined melting point, a key indicator of purity.[3]

| Property | Value | Source(s) |

| CAS Number | 36216-80-5 | [6][7] |

| Molecular Formula | C₇H₆N₂O | [3][6][7] |

| Molecular Weight | 134.14 g/mol | [3][6][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 110-112 °C | [3][9] |

| IUPAC Name | 1,2-benzoxazol-3-amine | [10] |

| Synonyms | 3-Amino-1,2-benzisoxazole, 3-Aminobenzisoxazole | [6] |

| SMILES | NC1=NOC2=C1C=CC=C2 | [6] |

| InChI Key | NLMVYUBGWZWUGB-UHFFFAOYSA-N | [10] |

Synthesis of 1,2-Benzisoxazol-3-amine: A Mechanistic Approach

The most prevalent and efficient syntheses of 1,2-benzisoxazole derivatives involve the intramolecular cyclization of precursors containing appropriately positioned functional groups.[4] A highly effective and commonly cited method for preparing the title compound is the base-mediated cyclization of an N-(2-cyanophenoxy) intermediate, which can be generated in situ.[4] This approach leverages the readily available and inexpensive starting material, 2-cyanophenol.

The causality of this reaction hinges on the generation of a potent nucleophile that attacks the electron-deficient carbon of the nitrile group. The phenolic hydroxyl group of 2-cyanophenol is first converted into a better leaving group or activated intermediate, which then reacts with a hydroxylamine derivative. Subsequent intramolecular cyclization, driven by a base, leads to the formation of the stable benzisoxazole ring.

Detailed Experimental Protocol: Synthesis from 2-Cyanophenol

This protocol describes a reliable, one-pot synthesis involving the reaction of 2-cyanophenol with a hydroxylamine derivative followed by in-situ base-catalyzed cyclization.[4]

Materials & Reagents:

-

2-Cyanophenol

-

Hydroxylamine Hydrochloride

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the reactants, typically to a concentration of 0.5-1.0 M.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-Benzisoxazol-3-amine.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.[11]

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The obtained data should be consistent with the values reported in the literature.

Chemical Reactivity and Derivatization

The synthetic utility of 1,2-Benzisoxazol-3-amine stems from the reactivity of its primary amino group. This group can readily undergo a variety of chemical transformations, allowing for the introduction of diverse side chains and functional groups, which is crucial for modulating the pharmacological properties of the final compounds.

-

N-Alkylation: The amine can be alkylated using alkyl halides in the presence of a base to form secondary or tertiary amines. This is a key step in the synthesis of many antipsychotic drugs, including Risperidone, where the amine is alkylated with a chloroethyl-substituted heterocycle.[12][13]

-

N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This transformation can be used to introduce different pharmacophores or to protect the amine group during subsequent synthetic steps.

-

Sulfonamide Formation: Treatment with sulfonyl chlorides affords benzisoxazole sulfonamides, a class of compounds with known therapeutic potential.[3]

The benzisoxazole ring itself is aromatic and relatively stable, but can undergo electrophilic substitution under certain conditions, although reactions on the amine are more common.[5]

Applications in Medicinal Chemistry: A Gateway to Antipsychotics

The 1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs.[14] These agents offer improved therapeutic profiles over older "typical" antipsychotics, particularly regarding a lower incidence of extrapyramidal side effects (movement disorders).[14][15]

Risperidone and Related Drugs

1,2-Benzisoxazol-3-amine (or its fluorinated derivatives) is a direct precursor to several major antipsychotic drugs.[5][12]

-

Risperidone: Synthesized by the N-alkylation of 3-(4-piperidinyl)-6-fluoro-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[12][13][16]

-

Paliperidone: The active metabolite of risperidone, also containing the benzisoxazole core.[14][17]

-

Iloperidone: Another atypical antipsychotic featuring the benzisoxazole moiety.[4][14]

Mechanism of Action

The therapeutic efficacy of benzisoxazole-derived atypical antipsychotics is primarily attributed to their unique receptor binding profile.[17] They act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[14][16][17]

-

Dopamine D2 Receptor Blockade: Antagonism in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).[17]

-

Serotonin 5-HT2A Receptor Blockade: This action is thought to contribute to efficacy against "negative" symptoms (e.g., apathy, social withdrawal) and, crucially, mitigates the motor side effects (extrapyramidal symptoms) typically caused by D2 blockade alone.[14][17]

This dual antagonism is the hallmark of "atypical" antipsychotic action.[17]

Other Therapeutic Areas

The versatility of the benzisoxazole scaffold extends beyond antipsychotics. Derivatives have been investigated for a wide range of pharmacological activities, including:

-

Anticonvulsant: Zonisamide is an established anti-epileptic drug featuring this core.[4][5]

-

Antimicrobial and Antifungal: Various derivatives have shown promising activity against bacterial and fungal strains.[1][18]

-

Anticancer: Novel benzisoxazole compounds have been explored as potential anticancer agents.[1]

-

Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.[1]

Analytical Characterization and Purification

Ensuring the purity of 1,2-Benzisoxazol-3-amine is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the C=N bond of the isoxazole ring.

-

-

Chromatography:

-

Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of separating the main compound from trace impurities.[19]

-

Column Chromatography: The standard method for purification on a laboratory scale, typically using silica gel as the stationary phase and a gradient of solvents like ethyl acetate and hexane as the mobile phase.[11]

-

Safety and Handling

According to safety data sheets, 1,2-Benzisoxazol-3-amine is classified as an irritant.[20] It can cause skin, eye, and respiratory system irritation.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[21]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[21]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[20][21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

1,2-Benzisoxazol-3-amine, CAS 36216-80-5, is far more than a simple chemical intermediate; it is a validated and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis, versatile reactivity, and proven role in the construction of blockbuster antipsychotic drugs underscore its significance. A comprehensive understanding of its properties, synthesis, and reactivity provides researchers with a powerful tool for the design and development of novel therapeutics. As the quest for more selective and effective drugs continues, the 1,2-benzisoxazole core is poised to remain a central element in the pharmacopeia of the future.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications.

-

ChemScene. 36216-80-5 | Benzo[d]isoxazol-3-amine.

-

Chemsrc. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5.

-

Benchchem. Mechanism of Action of 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide.

-

ChemSynthesis. Benzisoxazoles database - synthesis, physical properties.

-

The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone.

-

New Drug Approvals. RISPERIDONE.

-

ChemicalBook. 3-Amino-1,2-benzisoxazole CAS#: 36216-80-5.

-

PubMed. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents.

-

Google Patents. CN100390146C - Process for preparing risperidone and intermediates therefor.

-

Fisher Scientific. SAFETY DATA SHEET - 1,2-Benzisoxazol-3-amine.

-

Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.

-

National Institutes of Health (PMC). Benzisoxazole: a privileged scaffold for medicinal chemistry.

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides.

-

ACS Publications. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.

-

ChemSynthesis. 1,2-benzisoxazol-3-amine - Chemical Synthesis Database.

-

ResearchGate. (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.

-

PubMed. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.

-

Benchchem. Application Notes and Protocols for the Synthesis and Medicinal Chemistry of 1,2-Benzisothiazol-3-amine Derivatives.

-

Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.

-

International Journal of Pharmacy and Pharmaceutical Sciences. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.

-

Wikipedia. Benzisoxazole.

-

ChemBK. 1,2-benzisoxazol-3-amine.

-

Arkivoc. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

-

Benchchem. An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine.

-

Guidechem. How to Prepare 2-Cyanophenol? - FAQ.

-

Patsnap Eureka. Method for preparing 2-cyanophenol.

-

National Institutes of Health (PMC). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

-

Patent 0080700. A process for producing nitrile compounds.

-

Google Patents. CN101781235B - Method for preparing 2-cyanophenol.

-

ChemicalBook. 2-Cyanophenol synthesis.

-

Benchchem. Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine.

-

PubChem. 1,2-Benzoxazol-3-amine.

-

PrepChem.com. Synthesis of 2-cyanophenol.

-

National Institutes of Health (PMC). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

-

Journal of the Chemical Society, Perkin Transactions 1. Reactivity of 1,2-benzisoxazole 2-oxides.

-

ResearchGate. Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF.

-

Thermo Scientific. 1,2-Benzisoxazol-3-amine, 97%, Thermo Scientific 5 g.

-

Sigma-Aldrich. 1,2-benzisoxazol-3-amine AldrichCPR.

-

CiteSeerX. Chromatographic Methods for Analysis of Aminoglycoside Antibiotics.

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. e-journals.in [e-journals.in]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,2-Benzoxazol-3-amine | C7H6N2O | CID 2779749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1,2-Benzisoxazol-3-amine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. isca.me [isca.me]

- 19. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]

- 21. fishersci.com [fishersci.com]

1,2-Benzisoxazol-3-amine molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Benzisoxazol-3-amine

Executive Summary

1,2-Benzisoxazol-3-amine is a heterocyclic organic compound that serves as a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic scaffold is a "privileged structure," frequently appearing in a wide array of biologically active molecules, including antipsychotic, anticonvulsant, and anticancer agents.[2][3] This guide offers a detailed exploration of the fundamental molecular structure, bonding characteristics, and spectroscopic identity of 1,2-Benzisoxazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic, spectroscopic, and computational data to provide a comprehensive understanding of the molecule's geometry, electronic properties, and chemical behavior, which are pivotal for its application in rational drug design.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole ring system is a recurring motif in pharmacologically active compounds, valued for its conformational rigidity and versatile binding properties.[3] Its unique electronic nature and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for targeting a range of biological receptors.[3] The 3-amino derivative, 1,2-Benzisoxazol-3-amine (CAS No. 36216-80-5), is a particularly crucial intermediate, providing a reactive handle for further molecular elaboration.[1] A deep understanding of its intrinsic structural and electronic properties is therefore not merely academic but essential for leveraging its full potential in the synthesis of novel therapeutics. This guide elucidates these core characteristics, grounding theoretical concepts in experimental evidence.

Molecular Geometry and Tautomerism

The structural integrity of 1,2-Benzisoxazol-3-amine is defined by the fusion of a benzene ring and an isoxazole ring. This fusion results in a planar bicyclic system that dictates the spatial orientation of its substituents.

Core Molecular Structure

The molecule consists of a 1,2-benzisoxazole core with an amine group attached at the C3 position. The IUPAC name for this compound is 1,2-benzoxazol-3-amine.[4]

Caption: Molecular structure of 1,2-Benzisoxazol-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties provides a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 36216-80-5 | [4] |

| Molecular Formula | C₇H₆N₂O | [4][5] |

| Molecular Weight | 134.14 g/mol | [1][4] |

| Appearance | White solid | [1][6] |

| Melting Point | 110-112 °C | [1][5] |

| SMILES | Nc1noc2ccccc12 | |

| InChI Key | NLMVYUBGWZWUGB-UHFFFAOYSA-N | [7] |

Amino-Imino Tautomerism

A critical feature of 3-amino-substituted isoxazoles is their potential to exist in tautomeric forms: the amino form and the imino form. While the amino tautomer is generally predominant, the existence of the imino form can significantly influence the molecule's reactivity and its interactions with biological targets. The equilibrium is solvent and pH-dependent. Computational studies using Density Functional Theory (DFT) can effectively model the relative stabilities of these tautomers, confirming the energetic preference for the amino form under physiological conditions.[8]

Caption: Tautomeric equilibrium of 1,2-Benzisoxazol-3-amine.

Electronic Structure and Bonding

The electronic landscape of 1,2-Benzisoxazol-3-amine is a product of the interplay between the aromatic benzene ring, the electron-deficient isoxazole ring, and the electron-donating amino group.

-

Aromaticity: The fused benzene ring confers aromaticity and planarity upon the entire system. The isoxazole ring itself possesses a degree of aromatic character, contributing to the overall stability of the scaffold.

-

N-O Bond: The nitrogen-oxygen single bond within the isoxazole ring is inherently weak and represents a potential site for ring-opening reactions under certain reductive or acidic conditions. This characteristic is a key consideration in synthetic design and stability studies.

-

Electron Distribution: The electronegative oxygen and nitrogen atoms in the isoxazole ring create an electron-deficient π-system. This is counterbalanced by the electron-donating effect of the exocyclic amino group at the C3 position, which increases the electron density of the heterocyclic ring. This push-pull electronic arrangement is fundamental to its reactivity and molecular recognition properties.

Spectroscopic Characterization: The Experimental Fingerprint

The definitive identification and structural confirmation of 1,2-Benzisoxazol-3-amine rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.[9][10]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 8.0 | Multiplets (m) | The exact shifts and coupling patterns depend on the substitution pattern of the benzene ring. They appear in the characteristic downfield aromatic region. |

| Amine Protons (-NH₂) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Signal disappears upon D₂O exchange.[10] |

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C3 (attached to amine) | ~160 |

| C7a (bridgehead) | ~164 |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 1,2-Benzisoxazol-3-amine.[11]

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign peaks based on their chemical shifts, multiplicities, and correlation data. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid method for confirming their presence.[11][12]

| Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3450 - 3300 | Medium, Sharp | Primary amines show two distinct bands (asymmetric and symmetric stretching).[13][14] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds.[12] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | A key diagnostic peak for primary amines.[13][14] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are typically observed.[12] |

| C-N Stretch | 1335 - 1250 | Medium to Strong | Characteristic of aromatic amines.[13] |

| N-O Stretch | 900 - 800 | Medium | Confirms the presence of the isoxazole ring. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid 1,2-Benzisoxazol-3-amine powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio.[11]

-

Analysis: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (cm⁻¹) and relative intensities of the absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

-

Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 135.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₇N₂O⁺) with high accuracy.[15]

-

Fragmentation: Under higher energy conditions (e.g., Electron Ionization - EI), the molecular ion at m/z 134 will be observed. Characteristic fragmentation may involve the loss of CO, HCN, or cleavage of the N-O bond, providing further structural validation.[16]

Caption: General workflow for Mass Spectrometry analysis.

Synthesis and Reactivity

1,2-Benzisoxazol-3-amine is a versatile synthetic intermediate.[1] Its synthesis is most commonly achieved through intramolecular cyclization strategies.

Representative Synthesis Protocol

A convenient one-pot synthesis involves the intramolecular cyclization of an N-(2-cyanophenoxy) intermediate, which is formed in situ.[2]

-

Starting Materials: An o-halobenzonitrile (e.g., 2-fluorobenzonitrile) and a hydroxamate anion (e.g., from hydroxylamine).

-

Step 1: Nucleophilic Aromatic Substitution: The hydroxamate anion displaces the halide on the o-halobenzonitrile in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). This forms the N-(2-cyanophenoxy) intermediate.

-

Step 2: Intramolecular Cyclization: The same base promotes an intramolecular attack of the nitrogen atom onto the cyano group's carbon, followed by tautomerization to yield the final 3-amino-1,2-benzisoxazole product.[2]

Caption: Workflow for a common synthesis of 1,2-Benzisoxazol-3-amine.

Conclusion

1,2-Benzisoxazol-3-amine is a molecule of profound importance in the field of drug discovery. Its structural and electronic characteristics—a planar, rigid, aromatic framework combined with a nucleophilic amino group and a unique heterocyclic N-O bond—render it a highly valuable and versatile building block. The detailed understanding of its molecular geometry, tautomeric possibilities, and spectroscopic fingerprint, as outlined in this guide, provides the essential knowledge base for chemists and pharmacologists to rationally design and synthesize next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications.

-

PubChem. (n.d.). 1,2-Benzoxazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Manjula, S. N., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

Chemical Synthesis Database. (2025). 1,2-benzisoxazol-3-amine. Retrieved from [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2-benzisoxazol-3-amine. Retrieved from [Link]

-

Shutske, G. M., et al. (2006). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1][17]benzoxepine ring system. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzisothiazol-3-amine, TMS derivative. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaur, H., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzisothiazol-3-amine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Gunchak, V., et al. (2020). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Retrieved from [Link]

-

ResearchGate. (2008). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

-

Dwarakanath, D., et al. (2024). Synthesis, Computational Studies and Evaluation of Benzisoxazole Tethered 1,2,4-Triazoles as Anticancer and Antimicrobial Agents. Journal of Molecular Structure. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1-phenylethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. Retrieved from [Link]

-

El-Azhary, A. A. (2013). DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-Diphenylformazan Derivatives. Retrieved from [Link]

-

PubMed. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Rulíková, L., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

MDPI. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. e-journals.in [e-journals.in]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Benzoxazol-3-amine | C7H6N2O | CID 2779749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. 1,2-Benzisoxazol-3-amine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES | Semantic Scholar [semanticscholar.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [wap.guidechem.com]

Tautomeric Plasticity of 3-Amino-1,2-Benzisoxazole: A Technical Guide for Drug Discovery

Preamble: The Chameleon in the Pharmacophore

In the intricate dance of drug design, the static representation of a molecule is often a deceptive simplification. Many pharmacologically active compounds are, in reality, dynamic entities, existing as an equilibrium of interconverting structural isomers known as tautomers. This phenomenon, termed tautomerism, can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities.[1][2] Consequently, understanding and characterizing the tautomeric landscape of a drug candidate is not merely an academic exercise but a critical step in predicting its pharmacokinetic and pharmacodynamic behavior.[3][4][5]

This technical guide delves into the core of tautomerism as it pertains to 3-amino-1,2-benzisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, extensive experimental data on the tautomeric equilibrium of this specific molecule is not abundant in public literature, this guide will leverage established principles from analogous heterocyclic systems to provide a robust predictive framework for its study. We will explore the theoretical underpinnings of its amino-imino tautomerism, present detailed, field-proven experimental protocols for its characterization, and outline a computational workflow for predicting its tautomeric preferences.

The Tautomeric Equilibrium of 3-Amino-1,2-Benzisoxazole: Amino vs. Imino

3-Amino-1,2-benzisoxazole can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom.

Caption: Tautomeric equilibrium of 3-amino-1,2-benzisoxazole.

The stability of these tautomers is dictated by a delicate balance of several factors, with aromaticity playing a pivotal role. The amino tautomer benefits from the preservation of the aromatic character of the benzisoxazole ring system. In contrast, the imino form disrupts this aromaticity, which generally results in a higher energy state. This energetic preference for the amino form is a well-documented phenomenon in many amino-substituted nitrogen heterocycles.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment. Understanding these influences is crucial for predicting the behavior of 3-amino-1,2-benzisoxazole in different biological contexts.

Solvent Polarity

The polarity of the solvent can dramatically shift the tautomeric equilibrium.[6][7] Polar protic solvents, capable of hydrogen bonding, can stabilize the more polar tautomer. In the case of 3-amino-1,2-benzisoxazole, the imino form, with its localized charges, is expected to be more polar than the amino form. Therefore, an increase in solvent polarity may lead to a slight increase in the population of the imino tautomer, although the amino form is still expected to predominate.[8][9]

pH

The pH of the medium is another critical factor.[3] Protonation or deprotonation of the molecule can favor one tautomeric form over the other. For 3-amino-1,2-benzisoxazole, at low pH, protonation is likely to occur on the basic ring nitrogen, which could potentially stabilize the positive charge through resonance in the amino form. Conversely, at high pH, deprotonation of the exocyclic amino group could occur, although this is less likely under physiological conditions. The pKa of the compound is intrinsically linked to its tautomeric state, and predicting these values is a complex but essential task in drug development.[10][11][12][13][14]

Temperature

Temperature can also influence the tautomeric equilibrium.[3][15] According to the principles of thermodynamics, an increase in temperature will favor the higher-energy tautomer. Assuming the imino form is the less stable tautomer, its relative population would be expected to increase with rising temperature. However, for many amino-heterocycles, the energy difference between the tautomers is significant, and thus a substantial shift in equilibrium may only be observed at elevated temperatures.

Experimental Characterization of Tautomerism

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 3-amino-1,2-benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[16][17][18][19] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Expected Spectral Signatures:

| Tautomer | Key 1H NMR Signals | Key 13C NMR Signals |

| Amino | Broader NH2 signal, aromatic protons in the typical downfield region. | Aromatic carbon signals consistent with a fully aromatic system. |

| Imino | Sharper NH signal, potential upfield shift of some ring protons due to loss of aromaticity. | Upfield shift of the C3 carbon due to its sp3-like character in some resonance forms, and a downfield shift of the imino carbon. |

Protocol for Variable Temperature (VT) NMR:

A VT-NMR experiment can be employed to study the dynamics of the tautomeric interconversion.

-

Sample Preparation: Dissolve a known concentration of 3-amino-1,2-benzisoxazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

-

Temperature Variation: Gradually decrease the temperature in increments of 10-20°C and acquire a spectrum at each temperature.

-

Coalescence and Sharpening: Observe the changes in the line shapes of the signals corresponding to the exchanging protons. As the temperature is lowered, the rate of interconversion may slow down, leading to the sharpening of signals for individual tautomers or the splitting of a broad, averaged signal into two distinct signals.

-

Data Analysis: The temperature at which the two signals merge (the coalescence temperature) can be used to calculate the energy barrier for the tautomeric interconversion.

Caption: Workflow for a variable temperature NMR experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within a molecule and can be used to probe the tautomeric equilibrium, especially as a function of solvent polarity.[20][21][22][23][24]

Expected Spectral Signatures:

-

Amino Tautomer: As an aromatic system, the amino form is expected to exhibit characteristic π → π* transitions at longer wavelengths (lower energy).[20]

-

Imino Tautomer: The disruption of aromaticity in the imino form would likely lead to a shift of the primary absorption bands to shorter wavelengths (higher energy).[21][22][23]

Protocol for Solvent-Dependent UV-Vis Spectroscopy:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Solution Preparation: Prepare solutions of 3-amino-1,2-benzisoxazole of the same concentration in each solvent.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the shifts in the absorption maxima (λmax) as a function of solvent polarity. A hypsochromic (blue) shift with increasing solvent polarity would suggest the stabilization of the more polar imino tautomer in the ground state.

Caption: Workflow for solvent-dependent UV-Vis spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[25][26][27][28][29][30] By precisely locating the positions of all atoms, including hydrogen atoms (with sufficient resolution), X-ray crystallography can unambiguously determine which tautomer is present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-amino-1,2-benzisoxazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Tautomer Identification: Analyze the final refined structure to determine the positions of the hydrogen atoms on the exocyclic and ring nitrogens, thereby identifying the dominant tautomer in the solid state.

Computational Modeling of Tautomerism

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for investigating tautomerism.[31][32][33][34][35][36][37][38]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the relative energies of the amino and imino tautomers, providing a prediction of their relative stabilities.

Computational Workflow:

-

Structure Optimization: Build the 3D structures of both the amino and imino tautomers of 3-amino-1,2-benzisoxazole. Optimize the geometry of each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure.

-

Thermodynamic Corrections: Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The difference in the Gibbs free energies (ΔG) between the two tautomers will indicate their relative stability. A negative ΔG for the amino-to-imino conversion would suggest the imino form is more stable, while a positive ΔG would indicate the amino form is favored.

-

Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed to locate the energy barrier between the two tautomers.[39][40]

Caption: Workflow for DFT calculations of tautomer stability.

Implications for Drug Discovery and Development

The tautomeric state of 3-amino-1,2-benzisoxazole and its derivatives has profound implications for their journey as potential drug candidates.

-

Receptor Binding: The different hydrogen bonding patterns and shapes of the amino and imino tautomers can lead to significantly different binding affinities for a biological target.

-

Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the more polar imino tautomer may have different solubility and membrane permeability compared to the less polar amino form.[1]

-

Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways and at different rates, impacting the drug's half-life and potential for drug-drug interactions.[5]

-

Intellectual Property: A thorough understanding of the tautomeric forms of a drug candidate is crucial for securing robust patent protection.

Conclusion

The tautomerism of 3-amino-1,2-benzisoxazole is a multifaceted phenomenon that warrants careful consideration in any drug discovery program centered on this scaffold. While the aromatic amino form is predicted to be the dominant species, the influence of the local environment on the tautomeric equilibrium cannot be overlooked. The experimental and computational methodologies outlined in this guide provide a comprehensive framework for characterizing the tautomeric landscape of this important heterocyclic system. By embracing the dynamic nature of such molecules, researchers can make more informed decisions in the design and development of novel therapeutics with improved efficacy and safety profiles.

References

-

Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

-

Taylor, R., & Gancia, E. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475–484. [Link]

-

Riniker, S., & Landrum, G. A. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10246–10258. [Link]

-

Zhang, Y., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation, 19(15), 5036–5046. [Link]

-